molecular formula C18H14BrN3O3 B12084796 1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide CAS No. 74439-16-0

1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide

Cat. No.: B12084796
CAS No.: 74439-16-0
M. Wt: 400.2 g/mol
InChI Key: PLWIHZYORUVYCI-UHFFFAOYSA-M
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Description

Pyrimidinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-4-phenyl-, bromide is a compound belonging to the class of pyrimidinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a pyrimidinium core with a 4-nitrophenyl and a phenyl group attached, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-4-phenyl-, bromide typically involves the reaction of pyrimidine derivatives with appropriate brominated compounds. One common method includes the reaction of 4-nitrobenzaldehyde with pyrimidine in the presence of a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

Pyrimidinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-4-phenyl-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrimidinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-4-phenyl-, bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrimidinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-4-phenyl-, bromide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular membranes, affecting membrane permeability and function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyridinium Salts: Similar in structure but with a pyridine core instead of pyrimidine.

    Quaternary Ammonium Salts: Share the quaternary nitrogen center but differ in the substituents attached.

    Imidazolium Salts: Contain an imidazole ring instead of pyrimidine.

Uniqueness

Pyrimidinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-4-phenyl-, bromide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a pyrimidinium core with nitrophenyl and phenyl groups makes it particularly versatile for various applications .

Properties

CAS No.

74439-16-0

Molecular Formula

C18H14BrN3O3

Molecular Weight

400.2 g/mol

IUPAC Name

1-(4-nitrophenyl)-2-(4-phenylpyrimidin-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C18H14N3O3.BrH/c22-18(15-6-8-16(9-7-15)21(23)24)12-20-11-10-17(19-13-20)14-4-2-1-3-5-14;/h1-11,13H,12H2;1H/q+1;/p-1

InChI Key

PLWIHZYORUVYCI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-].[Br-]

Origin of Product

United States

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